molecular formula C23H23N3O2 B5205998 N-[2-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide

N-[2-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide

Cat. No.: B5205998
M. Wt: 373.4 g/mol
InChI Key: YDILEMANMFRKDR-GHRIWEEISA-N
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Description

N-[2-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide is a complex organic compound that features a furan ring, an isoquinoline moiety, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan derivative, followed by the formation of the isoquinoline moiety, and finally the coupling with pyridine-2-carboxamide.

    Preparation of Furan Derivative: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Isoquinoline Moiety: Isoquinoline derivatives can be prepared via Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling with Pyridine-2-carboxamide: The final step involves coupling the isoquinoline derivative with pyridine-2-carboxamide using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline under hydrogenation conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or aminated pyridine derivatives.

Scientific Research Applications

N-[2-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as luminescent materials or catalysts.

Mechanism of Action

The mechanism of action of N-[2-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the isoquinoline moiety can bind to enzyme active sites. The pyridine carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with potential bioactivity.

    N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: A compound with a similar furan moiety and bioactive potential.

Uniqueness

N-[2-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide is unique due to its combination of a furan ring, isoquinoline moiety, and pyridine carboxamide group, which together confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-17(13-21-5-4-12-28-21)15-26-11-9-18-7-8-20(14-19(18)16-26)25-23(27)22-6-2-3-10-24-22/h2-8,10,12-14H,9,11,15-16H2,1H3,(H,25,27)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDILEMANMFRKDR-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CO1)CN2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CO1)/CN2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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